5-Fam, SE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

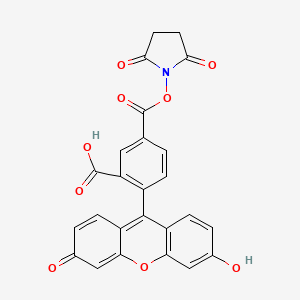

5-Fam, SE is a useful research compound. Its molecular formula is C25H15NO9 and its molecular weight is 473.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Key Applications

-

Bioconjugation

- 5-FAM, SE is extensively used for labeling proteins, peptides, and nucleotides. Its amine-reactive nature allows it to form stable conjugates with primary amines present in biomolecules.

- The use of this compound in bioconjugation provides advantages over other fluorescent dyes like fluorescein isothiocyanate (FITC), as the resulting carboxamides are more resistant to hydrolysis, offering better stability and yield in conjugation reactions .

-

Fluorescence Microscopy

- In cellular studies, this compound has been employed to visualize internalization processes in various cell types. For instance, a study demonstrated its application in tracking the internalization of p75 neurotrophin receptor in glioma cells using fluorescence microscopy .

- It has also been used to label endospores of Bacillus subtilis, allowing researchers to monitor germination processes in mammalian intestines through flow cytometry and confocal microscopy .

-

Protease Activity Assays

- The compound is utilized in the preparation of fluorescence resonance energy transfer (FRET) peptide substrates for protease activity assays. It serves as a fluorophore paired with quenchers like Dabcyl to assess protease activity through changes in fluorescence intensity .

- The high extinction coefficient of 5-FAM enhances sensitivity in assays compared to other fluorophores, making it suitable for high-throughput screening applications .

Data Table: Comparative Stability and Yield

| Fluorescent Probe | Stability | Conjugation Yield | Applications |

|---|---|---|---|

| This compound | High | Superior | Bioconjugation, FRET assays |

| FITC | Low | Moderate | General labeling |

| Cy3 | Moderate | High | Various biological studies |

Case Studies

- Internalization Assay in Glioma Cells

- Monitoring Endospore Germination

- Protease Activity Measurement

Propriétés

Formule moléculaire |

C25H15NO9 |

|---|---|

Poids moléculaire |

473.4 g/mol |

Nom IUPAC |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)15-4-1-12(9-18(15)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h1-6,9-11,27H,7-8H2,(H,31,32) |

Clé InChI |

TWOKNYRPKCLMAR-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.